Carabersat

概要

説明

カラベルサットは、新規抗てんかん薬および抗てんかん剤です。 それはベンゾピラン誘導体に構造的に関連しており、てんかんおよび片頭痛予防の治療に大きな可能性を示しています 。 カラベルサットは、その独自の作用機序と中枢神経系部位への立体特異的結合で知られています .

準備方法

合成経路と反応条件: カラベルサットの合成には、トランス-4-(置換-ベンザミド)-3,4-ジヒドロ-2H-ベンゾ[b]ピラン-3-オール誘導体の調製が含まれます。 主なステップには、ベンゾピラン環系の形成と、それに続くベンザミド基の導入による官能基化が含まれます 。 反応条件は、一般的に、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を含みます。

工業生産方法: カラベルサットの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。 連続フローリアクターと高度な精製技術の使用により、研究および潜在的な治療用途のためのカラベルサットを効率的に生産することができます .

化学反応の分析

反応の種類: カラベルサットは、次を含むさまざまな化学反応を受けます。

酸化: カラベルサットは、対応する酸化物に酸化することができます。

還元: 還元反応は、カラベルサットをその還元型に変換することができます。

置換: カラベルサットは、官能基が他の基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

置換: 条件は、導入される置換基によって異なり、多くの場合、触媒と特定の溶媒を伴います。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、置換反応はさまざまな官能基を導入することができます .

4. 科学研究への応用

カラベルサットは、次を含む幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Properties

Carabersat is primarily recognized for its role as an anticonvulsant agent. It has shown efficacy in inhibiting trigeminal nerve-autonomic reflex vasodilatation, which is crucial in understanding its effects on neurovascular conditions. Studies have demonstrated that this compound binds selectively to specific central nervous system receptors, exhibiting a high affinity that contributes to its therapeutic effects .

Clinical Applications

-

Anticonvulsant Therapy :

- This compound has been evaluated alongside other anticonvulsants such as tonabersat, valproate, and gabapentin. In animal models, this compound demonstrated significant inhibition of trigeminal nerve stimulation-induced responses, suggesting its potential use in managing epilepsy and related disorders .

- Pain Management :

Case Studies

- Study on Trigeminal Nerve Stimulation :

A study involving anesthetized cats assessed the effects of this compound on carotid blood flow and vascular resistance during trigeminal nerve stimulation. The results indicated that intravenous administration of this compound significantly reduced stimulation-induced increases in carotid blood flow and decreased vascular resistance by up to 33% over time .

| Time (min) | Carotid Blood Flow Change (%) | Vascular Resistance Change (%) |

|---|---|---|

| 120 | 24 | 30 |

| 180 | 33 | 41 |

| 240 | 30 | 39 |

- Comparative Analysis with Other Anticonvulsants :

In comparative studies, this compound was found to be less potent than tonabersat but still effective in producing significant neurovascular inhibition. This suggests that while this compound may not be the most potent agent available, it holds promise for specific therapeutic contexts where modulation of neurovascular reflexes is required .

作用機序

カラベルサットは、神経細胞間のコミュニケーションにおいて重要な役割を果たすギャップ結合タンパク質を調節することで効果を発揮します。 中枢神経系の特定の部位に結合し、抗てんかん作用と抗てんかん作用をもたらします。 他のベンゾピラン誘導体とは異なり、カラベルサットは、その作用機序にATP感受性カリウムチャネルを関与させていません .

類似の化合物:

カラベルサットの独自性: カラベルサットの独自性は、その立体特異的結合と、ATP感受性カリウムチャネルを伴わない独自の作用機序にあります。 これは、てんかんと片頭痛に対する新規治療アプローチを調べるための貴重な化合物となっています .

類似化合物との比較

Tonabersat: Another benzopyran derivative with anticonvulsant properties.

Cromakalim: An ATP-sensitive potassium channel opener, structurally related but with a different mechanism of action.

Uniqueness of Carabersat: this compound’s uniqueness lies in its stereospecific binding and distinct mechanism of action, which does not involve ATP-sensitive potassium channels. This makes it a valuable compound for studying novel therapeutic approaches for epilepsy and migraine .

生物活性

Carabersat (CRB), a third-generation antiepileptic drug, has garnered attention for its unique biological activity profile. Unlike traditional antiepileptic drugs that primarily target ion channels or neurotransmitter systems, this compound interacts with a novel binding site in the brain, which is not yet fully elucidated. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and efficacy in various animal models.

This compound does not bind to common receptors such as ion channels, purinergic, aminergic, or opioid receptors. Instead, it selectively interacts with its unique binding site, which has been shown to have moderate affinity (pK_i 7.3 – 7.5) in studies involving rat brains and other species, including humans . This novel mechanism distinguishes this compound from other anticonvulsants and suggests a different approach to managing seizures.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a half-life of approximately 24 hours, with enhanced oral bioavailability when taken with food. It is predominantly metabolized in the liver, although specific details regarding its metabolism in humans remain unclear .

Efficacy in Animal Models

This compound has demonstrated significant efficacy in various seizure models:

- Maximal Electroshock (MES) Seizures : Effective against MES-induced seizures in rodents.

- Pentylenetetrazol (PTZ) Seizures : Shows effectiveness in clonic seizures induced by PTZ.

- Amygdala Kindling Model : Slows the development of kindled seizures in rats .

These findings suggest that this compound may be beneficial for patients with refractory epilepsy or those who do not respond well to conventional treatments.

Comparative Activity

To further understand the biological activity of this compound, it is useful to compare it with other anticonvulsants. The following table summarizes key characteristics of this compound compared to other common antiepileptic drugs:

| Drug | Mechanism of Action | Half-Life (hrs) | Efficacy Against Seizures |

|---|---|---|---|

| This compound | Novel binding site | 24 | MES, PTZ |

| Lamotrigine | Sodium channel blocker | 12-24 | Various |

| Gabapentin | GABA analog | 5-7 | Various |

| Valproate | Multiple mechanisms (GABAergic) | 9-16 | Various |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Trigeminal Nerve Stimulation Study : In a study assessing the effects of this compound on trigeminal nerve stimulation-induced responses in cats, it was found that this compound significantly inhibited carotid vascular reflexes induced by trigeminal stimulation. The peak inhibition occurred at 180 minutes post-infusion .

- Comparative Studies with Tonabersat : this compound was evaluated alongside tonabersat, revealing that both compounds effectively reduced trigeminal nerve stimulation responses but at different rates and potencies .

- Anticonvulsant Activity Evaluation : Research indicates that this compound exhibits anticonvulsant properties comparable to established drugs while offering a distinct mechanism that could benefit patients with specific seizure types .

特性

CAS番号 |

184653-84-7 |

|---|---|

分子式 |

C20H20FNO4 |

分子量 |

357.4 g/mol |

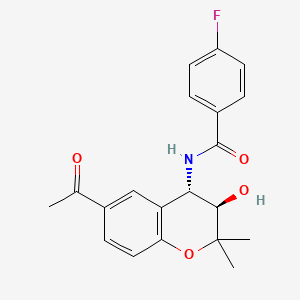

IUPAC名 |

N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C20H20FNO4/c1-11(23)13-6-9-16-15(10-13)17(18(24)20(2,3)26-16)22-19(25)12-4-7-14(21)8-5-12/h4-10,17-18,24H,1-3H3,(H,22,25)/t17-,18+/m0/s1 |

InChIキー |

RCLXAPJEFHPYEG-ZWKOTPCHSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |

異性体SMILES |

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC=C(C=C3)F)O)(C)C |

正規SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |

外観 |

Solid powder |

Key on ui other cas no. |

184653-84-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Carabersat; Sb 204269-eo; SB-204269; SB 204269; SB204269. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。